(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c26-20(6-2-13-1-4-16-17(9-13)28-12-27-16)21-10-19-23-22-18-5-3-15(24-25(18)19)14-7-8-29-11-14/h1-9,11H,10,12H2,(H,21,26)/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITDWPCETVGIFW-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a triazolo-pyridazine unit. Its molecular formula is , with a molecular weight of 393.46 g/mol. The structural features contribute to its biological activity by interacting with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxicity against various cancer cell lines. In one study, compounds with benzo[d][1,3]dioxole exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and HCT116 cell lines, demonstrating potent anticancer effects compared to standard drugs like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Bis-benzo[d][1,3]dioxol-5-yl thiourea | HepG2 | 2.38 | |
| Doxorubicin | HepG2 | 7.46 | |
| Compound X (similar structure) | MCF7 | 4.52 |
The mechanisms underlying the anticancer activity of this compound may involve several pathways:
- EGFR Inhibition : Compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in tumor growth and survival.
- Apoptosis Induction : Studies indicate that these compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : The compound may cause cell cycle arrest in the G0/G1 phase, leading to reduced proliferation of cancer cells.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Case Study 1 : A study on thiourea derivatives incorporating benzo[d][1,3]dioxole revealed their ability to inhibit cell proliferation in various cancer types without affecting normal cells significantly .
- Case Study 2 : Molecular docking studies have suggested that these compounds interact with key enzymes involved in cancer progression, including CDK2 (cyclin-dependent kinase 2), indicating potential as targeted therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest analogues differ in heterocyclic substituents and linker modifications. Key examples include:
Key Observations :
Cross-Reactivity :
- Immunoassays for the target compound may show cross-reactivity with analogues containing the benzo[d][1,3]dioxole moiety, as antibodies often recognize shared epitopes .
Computational Similarity Analysis
Using molecular fingerprints (e.g., Morgan or MACCS keys), the target compound’s similarity to known bioactive molecules can be quantified:
- Activity Cliffs: Minor substitutions (e.g., thiophene → fluorophenyl) may drastically alter potency, as seen in triazolopyridazine derivatives .
Q & A
Basic Research Question
- H/C NMR : Essential for confirming regiochemistry and stereochemistry. For example, the (E)-configuration of the acrylamide double bond is verified by a coupling constant between the α- and β-protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI MS m/z 356.20 [M+H] for a related acrylamide derivative) .
- X-ray Crystallography : Resolves ambiguities in solid-state conformation, though limited data exists for this specific compound. Analogous triazolo-pyridazine structures have been resolved using this method .
How can researchers optimize the yield of the target compound when scaling up synthesis?
Advanced Research Question
- Catalyst Screening : Use of Lewis acids (e.g., ytterbium triflate) in condensation steps improves reaction efficiency, as demonstrated in related acrylamide syntheses .
- Purification Strategies : Replace column chromatography with recrystallization for scalable purification. For example, ultrasonic-assisted crystallization in ethanol achieves >95% purity for triazolo derivatives .
- Reaction Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and minimize side reactions (e.g., hydrolysis of the acrylamide group) .
What strategies resolve contradictions in biological activity data across different studies?
Advanced Research Question
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times. Variability in IC values often arises from differences in assay conditions .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
- Control Experiments : Include reference compounds (e.g., cisplatin for cytotoxicity studies) to validate assay reproducibility .
How to establish structure-activity relationships (SAR) for analogs of this compound?
Advanced Research Question
- Analog Synthesis : Modify the benzo[d][1,3]dioxole or thiophene substituents to assess their impact on bioactivity. For example, replacing thiophen-3-yl with pyridin-3-yl alters π-π stacking interactions .
- Computational Modeling : Perform docking studies using software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., the triazolo N-atoms) using 3D-QSAR models .
What are the key stability considerations for this compound under various storage conditions?
Basic Research Question
- Thermal Stability : Store at 2–8°C to prevent acrylamide decomposition. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .
- Light Sensitivity : Protect from UV exposure, as the thiophene moiety is prone to photodegradation. Use amber vials for long-term storage .
- Solubility : Prepare stock solutions in DMSO (stable for 6 months at -20°C) to avoid hydrolysis in aqueous buffers .
How to address discrepancies in NMR data between synthesized batches?
Advanced Research Question
- Dynamic NMR Studies : Investigate rotational barriers of the acrylamide bond, which may cause signal splitting under varying temperatures .
- Impurity Profiling : Use F NMR (if fluorinated analogs are synthesized) or 2D-COSY to detect trace byproducts from incomplete coupling reactions .
- Crystallographic Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16) to confirm conformational homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
